3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide
Overview
Description
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves using o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, with silica-supported niobium catalyst to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a therapeutic agent due to its unique structural properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the production of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide can be compared with other similar compounds such as N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide and N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N,N-diethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-19(4-2)25(23,24)14-9-7-8-13(12-14)20-17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJNWGGDVGHMLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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